![molecular formula C20H18S2 B13114683 9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)
9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9,18,18-tetramethyl-5,14-dithiapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound with a unique pentacyclic structure This compound is characterized by its multiple fused rings and the presence of sulfur atoms within its framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of methyl groups and sulfur atoms. Common reagents used in these reactions include organolithium compounds, sulfur sources, and various catalysts to facilitate ring closure and functional group modifications.
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or sulfur atoms, leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction can lead to more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs or as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include alterations in cellular signaling, enzyme inhibition or activation, and changes in gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- 9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Uniqueness
The uniqueness of 9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene lies in its specific structural features, such as the presence of methyl groups and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from similar compounds with different substituents or structural variations.
Propiedades
Fórmula molecular |
C20H18S2 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C20H18S2/c1-19(2)13-5-7-21-17(13)11-10-16-12(9-15(11)19)18-14(6-8-22-18)20(16,3)4/h5-10H,1-4H3 |
Clave InChI |
IKTBCXKMYRSNLH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=CC4=C(C=C31)C5=C(C4(C)C)C=CS5)SC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


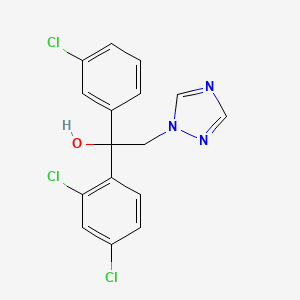
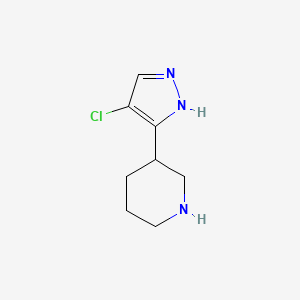

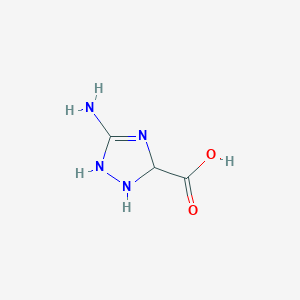
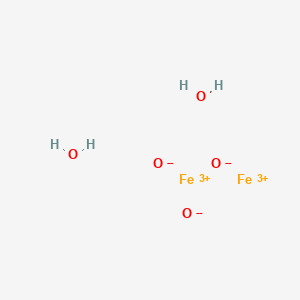
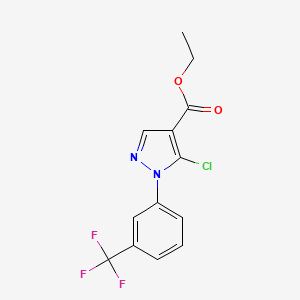

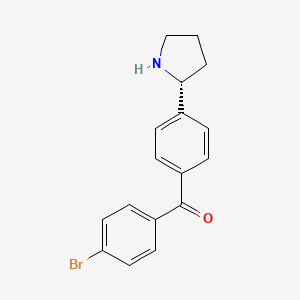
![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)


